Quinazolin-4(3H)-one derivatives, particularly those with a 6-iodo substitution, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds have been explored for their potential as kinase inhibitors, antimicrobial agents, antihypertensive agents, and more. The 6-iodoquinazolin-4-one core structure serves as a versatile scaffold for the development of new therapeutic agents with improved efficacy and selectivity.
The mechanism of action of 6-iodoquinazolin-4-one derivatives varies depending on the specific substitution patterns and target interactions. For instance, some derivatives have been shown to act as K(ATP) channel openers, affecting insulin release and smooth muscle contractility, although their tissue selectivity is not well-defined1. In the realm of antimicrobial activity, certain 6-iodoquinazolin-4-one derivatives exhibit broad-spectrum effects, although their potency may not match that of standard drugs like ampicillin and clotrimazole2. As kinase inhibitors, these compounds often target the ATP binding site of enzymes such as the epidermal growth factor receptor (EGFR), with structure-activity relationships indicating that certain substitutions can induce conformational changes in the receptor to enhance inhibitory potency4. Additionally, some derivatives have been evaluated for their antihypertensive effects through alpha 1-adrenoceptor antagonism5.
6-Iodoquinazolin-4-one derivatives have been synthesized and tested for their antimicrobial properties. The thioureide and carbohydrazide derivatives have shown excellent broad-spectrum activity, although they are generally less active than reference drugs2. These compounds have potential applications in treating infections caused by various bacteria and fungi.
The 4-aminoquinazoline core, which is closely related to the 6-iodoquinazolin-4-one structure, has been extensively used to create kinase inhibitors with applications in cancer treatment. Several marketed anticancer drugs, such as gefitinib and erlotinib, are based on this core. These drugs target specific kinases involved in cancer cell proliferation and survival9.
Derivatives of 6-iodoquinazolin-4-one have been investigated as alpha 1-adrenoceptor antagonists with potential antihypertensive effects. Compounds with high binding affinity to alpha 1-adrenoceptors have shown efficacy comparable to prazosin in lowering blood pressure in animal models5.
The synthesis of 6-ureido-4-anilinoquinazolines has led to the discovery of compounds with potent in vitro antimalarial activity against chloroquine-sensitive strains of Plasmodium falciparum. Some of these compounds have also shown curative activity in vivo against multidrug-resistant strains, highlighting their potential as new antimalarial pharmacophores6.
Hybrids derived from 4-anilinoquinazoline and hydroxamic acid have been designed as dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylase (HDAC). These compounds exhibit both potent HDAC inhibition and moderate VEGFR-2 inhibition, with potential applications in cancer therapy7.
Although not directly related to the 6-iodo substitution, 2-(alkylamino)-5,6- and -6,7-dihydroxy-3,4-dihydroquinazolines have been synthesized in an attempt to find new dopamine agonists. However, these efforts have not yielded compounds with significant dopaminergic activity8.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: